molecular formula C16H17N3O6S3 B12792750 Aziridine, 1,1',1''-(1,3,5-naphthalenetriyltris(sulfonyl))tris- CAS No. 64294-97-9

Aziridine, 1,1',1''-(1,3,5-naphthalenetriyltris(sulfonyl))tris-

Cat. No.: B12792750
CAS No.: 64294-97-9
M. Wt: 443.5 g/mol
InChI Key: AEPRIEGUEVSEGY-UHFFFAOYSA-N
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Description

Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris-: is a complex organic compound characterized by its unique structure, which includes three aziridine rings attached to a naphthalene core through sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- typically involves the reaction of aziridine with a naphthalene derivative containing sulfonyl groups. The reaction conditions often require the use of a base to facilitate the nucleophilic attack of the aziridine on the sulfonyl group, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- can undergo various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.

    Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. It can serve as a model compound for understanding the interactions between aziridines and biological macromolecules.

Medicine: In medicine, Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- has potential applications in the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and delivery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties enhance the performance and durability of these products.

Mechanism of Action

The mechanism of action of Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- involves the interaction of its aziridine rings with various molecular targets. The aziridine rings can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The sulfonyl groups enhance the stability and reactivity of the compound, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

    Aziridine: A simpler compound with a single aziridine ring.

    Oxaziridine: An oxidized form of aziridine with an oxygen atom in the ring.

    Azetidine: A four-membered nitrogen-containing ring similar to aziridine.

Uniqueness: Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- is unique due to its three aziridine rings attached to a naphthalene core. This structure provides enhanced reactivity and stability compared to simpler aziridines. The presence of sulfonyl groups further increases its versatility in various chemical reactions and applications.

Properties

CAS No.

64294-97-9

Molecular Formula

C16H17N3O6S3

Molecular Weight

443.5 g/mol

IUPAC Name

1-[5,7-bis(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine

InChI

InChI=1S/C16H17N3O6S3/c20-26(21,17-4-5-17)12-10-14-13(16(11-12)28(24,25)19-8-9-19)2-1-3-15(14)27(22,23)18-6-7-18/h1-3,10-11H,4-9H2

InChI Key

AEPRIEGUEVSEGY-UHFFFAOYSA-N

Canonical SMILES

C1CN1S(=O)(=O)C2=CC=CC3=C2C=C(C=C3S(=O)(=O)N4CC4)S(=O)(=O)N5CC5

Origin of Product

United States

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